Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a fluorine substituent at the 6-position and a methyl ester group at the 2-position. The fluorine atom enhances metabolic stability and modulates electronic properties, while the ester group provides synthetic versatility for further derivatization .
Properties
IUPAC Name |
methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBKZJOSLDMBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine derivatives with electrophiles in the presence of a base. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Radical Reactions:
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and amines .
Scientific Research Applications
Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound targets the bacterial cell wall synthesis and disrupts the function of essential enzymes . The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Methyl vs. Ethyl Esters
Substitution of the methyl ester with an ethyl group alters solubility, bioavailability, and metabolic stability.
Key Differences :
- The ethyl derivative exhibits higher molecular weight and slightly increased lipophilicity, which may enhance membrane permeability.
Halogen-Substituted Derivatives
Fluorine, bromine, and chlorine substituents influence electronic properties and biological activity.
Key Differences :
Functional Group Variations
Substituents like trifluoromethyl, sulfonyl, and aryl groups dramatically alter pharmacological profiles.
Key Differences :
Computational Insights
Ab initio studies on imidazo[1,2-a]pyridines reveal that electron-withdrawing groups (e.g., fluorine, trifluoromethyl) reduce the highest occupied molecular orbital (HOMO) energy, correlating with increased corrosion resistance and metabolic stability. Methyl and ethyl esters show minimal electronic differences, but steric effects influence binding conformations .
Biological Activity
Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is an important compound within the class of imidazo[1,2-a]pyridines, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom at the 6-position of the imidazo ring and a methyl ester at the carboxylate position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness similar to other compounds in its class.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action appears to involve the inhibition of specific bacterial enzymes, which is critical for its antimicrobial efficacy. Further studies are necessary to elucidate these interactions fully.
Case Study: Cytotoxicity in HeLa Cells
A recent study evaluated various imidazo[1,2-a]pyridine derivatives for their cytotoxic effects on HeLa cells. The results indicated that some analogs exhibited significant cytotoxicity with IC50 values ranging from 25 to 150 µM.
Table 2: Cytotoxicity Data of Related Compounds
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound A (analog) | <50 | |
| Compound B (analog) | 75 | |
| Methyl 6-fluoro compound | TBD | Ongoing Research |
The ongoing research aims to determine the specific IC50 value for this compound and its potential as a lead compound in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. It has been noted for:
- Inhibition of Enzymes : Similar compounds have shown inhibition of enzymes involved in critical cellular processes.
- Interference with Protein Function : The compound may disrupt protein prenylation processes, which are vital for cancer cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
